molecular formula C11H15NS B13065546 4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]

Cat. No.: B13065546
M. Wt: 193.31 g/mol
InChI Key: BTEBMRRVQXJCBE-UHFFFAOYSA-N
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Description

The compound 4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] is a spirocyclic molecule featuring a cyclobutane ring fused to a thieno[3,2-c]pyridine scaffold.

The spiro architecture introduces conformational rigidity, which can enhance binding specificity in biological targets. Substituents such as methyl, methoxy, or aryl groups on the cyclobutane or thienopyridine moieties significantly influence reactivity, stability, and bioactivity .

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

2'-methylspiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclobutane]

InChI

InChI=1S/C11H15NS/c1-8-2-5-11(8)9-4-7-13-10(9)3-6-12-11/h4,7-8,12H,2-3,5-6H2,1H3

InChI Key

BTEBMRRVQXJCBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC12C3=C(CCN2)SC=C3

Origin of Product

United States

Chemical Reactions Analysis

4-Methyl-6’,7’-dihydro-5’H-spiro[cyclobutane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications. It is used in the study of spiro compounds and their unique chemical properties. In biology and medicine, it may be investigated for its potential pharmacological activities. In the industry, it can be used as a reference standard for analytical purposes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Yield Biological Activity
3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine] Methoxy (OCH₃) 209.31 Not explicitly described N/A Lab use (exact activity unclear)
3m: 4-(7'-Oxo-6'-quinolinyl-spiro[cyclopropane-thieno[2,3-c]pyridine]) Quinoline, benzonitrile ~450 (estimated) Cobalt-catalyzed annulation 60% Not reported
3n: 3'-Phenyl-spiro[cyclopropane-isoquinolinone] Phenyl, benzamide ~350 (estimated) Cobalt-catalyzed annulation 80% Not reported
Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate Chloro, ethyl ester, amino ~332.78 Conjugate addition-elimination Variable Anticancer (MCF-7 cytotoxicity)
5-[2'-(Tetrazol-5-yl)-biphenyl]-tetrahydrothieno[3,2-c]pyridine Tetrazole, biphenyl ~400 (estimated) Multi-step functionalization Variable Platelet aggregation inhibition

Key Observations:

  • Substituent Effects: The 4-methyl group in the target compound may enhance lipophilicity compared to the 3-methoxy analog (logP differences inferred) . Methoxy groups typically increase polarity, impacting solubility and metabolic stability.
  • Synthesis Complexity: Spirocyclic systems like 3m and 3n require transition-metal catalysis (e.g., cobalt) for cyclopropane annulation, with yields ranging from 60–80% . In contrast, thieno[3,2-c]quinolines often employ cross-coupling (e.g., Suzuki-Miyaura) or Claisen rearrangements .
  • Biological Relevance: Derivatives with electron-withdrawing groups (e.g., chloro, ester) exhibit cytotoxicity against cancer cell lines (e.g., MCF-7), while tetrazole-containing analogs show antiplatelet effects .

Pharmacological Potential

Though direct data on the 4-methyl variant are lacking, related compounds highlight trends:

  • Anticancer Activity: Thieno[3,2-c]quinolines with chloro and ester substituents inhibit cancer cell proliferation (IC₅₀ values in µM range) .
  • Antibacterial Properties: Tetrahydro-thieno[3,2-c]pyridine quinolones demonstrate broad-spectrum antibacterial activity, likely due to DNA gyrase inhibition .
  • Kinase Inhibition: Aryl-substituted derivatives (e.g., quinoline in 3m) may interfere with tyrosine kinases, a mechanism observed in other spirocyclic systems .

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